molecular formula C12H16ClN B2906155 N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2225146-78-9

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B2906155
CAS RN: 2225146-78-9
M. Wt: 209.72
InChI Key: NDVBNOUBVJKVBY-UHFFFAOYSA-N
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Description

“N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound that likely contains an indene group (a fused cyclohexene and benzene ring), an amine group (NH2), and a prop-2-en-1-yl group (also known as an allyl group). The hydrochloride indicates that it is a salt of hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2,3-dihydro-1H-inden-1-amine with a prop-2-en-1-yl derivative in the presence of a base, followed by acidification with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure of the indene, with the amine group attached to one of the carbon atoms. The prop-2-en-1-yl group would be attached to the nitrogen of the amine group .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of reactions. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The indene group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the amine could confer some solubility in water, especially considering it’s a hydrochloride salt .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard precautions for handling chemicals should be followed .

Future Directions

Future studies could aim to synthesize this compound and study its properties in more detail. If it’s intended to be a drug, studies could focus on its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h2-6,12-13H,1,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVBNOUBVJKVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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